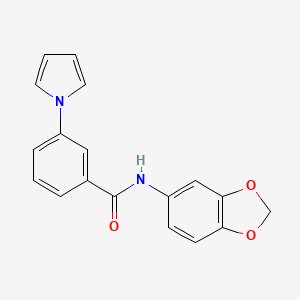

N-(1,3-benzodioxol-5-yl)-3-(1H-pyrrol-1-yl)benzamide

Description

N-(1,3-Benzodioxol-5-yl)-3-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a 1,3-benzodioxol substituent at the N-position and a 1H-pyrrole ring at the 3-position of the benzamide core.

Properties

Molecular Formula |

C18H14N2O3 |

|---|---|

Molecular Weight |

306.3 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C18H14N2O3/c21-18(19-14-6-7-16-17(11-14)23-12-22-16)13-4-3-5-15(10-13)20-8-1-2-9-20/h1-11H,12H2,(H,19,21) |

InChI Key |

SFCTYFIQUNXCRR-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the pyrrole ring via a condensation reaction. The final step involves the formation of the benzamide group through an amide coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Analogues with Pyrrole Substituents

Compound 9 (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(1H-pyrrol-1-yl)benzamide)

- Structure : Features dual pyrrole substituents (one dimethylated) on the benzamide core.

- Key Differences : Lacks the benzodioxol group but includes a second pyrrole ring at the N-position.

- Properties : Demonstrated antimicrobial and cytotoxic activities in preliminary assays, suggesting that pyrrole substituents enhance bioactivity. The dimethylated pyrrole may improve lipophilicity compared to the target compound .

D-19 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide)

- Structure : Contains a benzodioxol-methyl group and a dimethylpyrrole-carboxamide linked to a dihydropyridine moiety.

- Key Differences : The benzodioxol is attached via a methylene bridge, and the pyrrole is part of a carboxamide scaffold.

- Properties : The extended conjugation and methylene spacer may influence binding affinity in biological systems, though specific data are unavailable .

Analogues with Pyrazole Substituents

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-hydroxy-3-methylbenzamide

- Structure : Substitutes pyrrole with a dimethylpyrazole ring and includes a hydroxyl group on the benzamide.

- Key Differences : Pyrazole’s nitrogen-rich structure offers stronger dipole interactions compared to pyrrole. The hydroxyl group enhances solubility.

- Properties : Likely exhibits distinct pharmacokinetic profiles due to pyrazole’s polarity and hydrogen-bonding capacity .

2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide

- Structure : Combines pyrazole and pyrrolopyridine motifs with a dimethylbenzamide core.

Benzodioxol-Containing Analogues

3-(1,3-Benzodioxol-5-yl)-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide

- Structure : Integrates benzodioxol with a pyrazole-carbohydrazide and indole moiety.

- Key Differences : The carbohydrazide functional group introduces hydrazine-based reactivity, differing from the amide linkage in the target compound.

- Properties : Carbohydrazides are often explored for antimicrobial applications, suggesting divergent biological targets compared to benzamides .

Analogues with Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Uses a hydroxy-dimethylethyl group as an N,O-bidentate directing group.

- Properties : Highlights the role of directing groups in synthetic versatility rather than bioactivity .

Comparative Data Table

Discussion of Structural and Functional Insights

- Benzodioxol vs. Pyrrole/Pyrazole : The benzodioxol group enhances metabolic stability and π-π stacking, whereas pyrrole/pyrazole substituents modulate electronic properties and binding interactions .

- Synthetic Strategies : Directing groups (e.g., N,O-bidentate in ) enable regioselective functionalization, while coupling reactions (e.g., ) are common for assembling heterocyclic hybrids .

- Biological Implications : Pyrrole-containing analogs (e.g., Compound 9) show marked bioactivity, suggesting that the target compound’s pyrrole-benzodioxol combination may offer synergistic effects .

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 312.33 g/mol. The compound features a benzodioxole moiety, a pyrrole ring, and an amide functional group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzodioxole Ring : This is achieved through cyclization reactions involving catechol derivatives.

- Pyrrole Introduction : The pyrrole ring can be introduced via electrophilic substitution or condensation reactions.

- Amidation : The final step involves coupling the benzodioxole and pyrrole intermediates with appropriate amines to form the amide structure.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis through modulation of apoptotic pathways and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Cell cycle arrest |

| HeLa (Cervical) | 10.5 | Inhibition of mitochondrial function |

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have reported that it can reduce nitric oxide production in activated macrophages, suggesting a role in modulating inflammatory responses.

Antioxidant Activity

This compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It interacts with key signaling pathways such as NF-kB and MAPK, influencing cell survival and apoptosis.

- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to mitotic arrest.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.